

The Molecular Target of VPC-18005: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

VPC-18005 is a novel small molecule antagonist that directly targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1][2] Specifically, **VPC-18005** interacts with the DNA-binding ETS domain of the ERG protein.[1][2][3][4] This interaction sterically hinders the binding of ERG to its cognate DNA sequences, thereby inhibiting its transcriptional activity.[1][2][4] The subsequent suppression of ERG-driven gene expression leads to a reduction in cancer cell migration and invasion.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for **VPC-18005**'s activity.

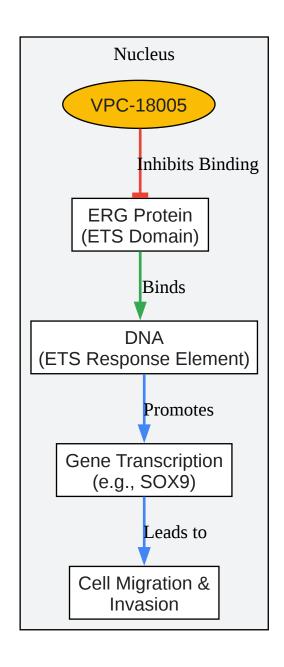


Parameter	Cell Line/System	Value	Reference
IC50 (pETS-luc Reporter Activity)	PNT1B-ERG	3 μΜ	[3][5]
VCaP	6 μΜ	[3][5]	
Dissociation Constant (Kd) for DNA Binding Disruption	in vitro	250 μΜ	
Effect on Cell Viability	PNT1B-ERG, VCaP, PC3	No significant decrease up to 25 μM	[1]
Inhibition of Cell Dissemination (Zebrafish Xenograft)	-	20-30% decrease at 1 μM and 10 μM	[3]

Mechanism of Action: Signaling Pathway

VPC-18005 functions by directly interfering with the ability of the ERG transcription factor to bind to DNA. This disruption inhibits the transcription of ERG target genes, such as SOX9, which are involved in cell migration and invasion.[1][4]





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Figure 1. VPC-18005 inhibits ERG-mediated transcription by blocking DNA binding.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

Dual Reporter Luciferase Assay



This assay is used to quantify the inhibitory effect of **VPC-18005** on ERG transcriptional activity.

Methodology:

- Prostate cancer cell lines (e.g., PNT1B-ERG, VCaP) are transiently co-transfected with two plasmids:
 - A reporter plasmid containing a luciferase gene under the control of an ERG-responsive promoter (pETS-luc).
 - A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Following transfection, cells are treated with varying concentrations of VPC-18005 or a vehicle control (e.g., DMSO).
- After a suitable incubation period, cell lysates are prepared.
- Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.
- The ratio of firefly luciferase to Renilla luciferase activity is calculated to determine the relative ERG transcriptional activity.
- IC50 values are determined by plotting the percentage of luciferase activity relative to the control against the log concentration of VPC-18005.[5]

Electrophoretic Mobility Shift Assay (EMSA)

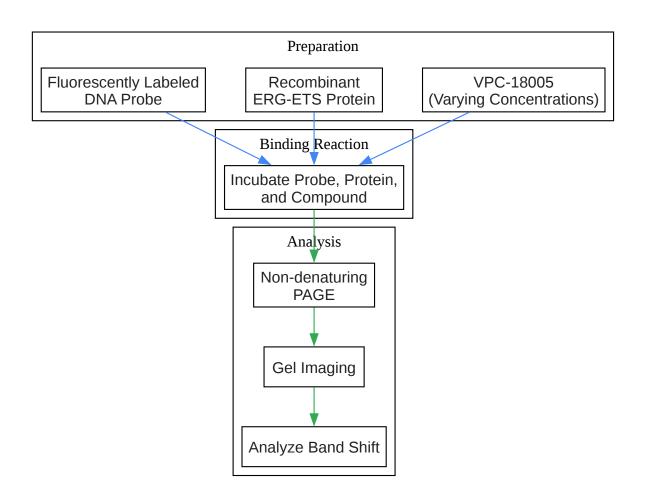
EMSA is employed to directly visualize the disruption of the ERG-DNA interaction by **VPC-18005**.

Methodology:

 A fluorescently labeled double-stranded DNA probe containing the ERG binding site is synthesized.



- Recombinant ERG-ETS domain protein is incubated with the labeled DNA probe in a binding buffer.
- Increasing concentrations of **VPC-18005** are added to the binding reaction.
- The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.
- The gel is imaged to visualize the fluorescently labeled DNA. A "shift" in the mobility of the DNA probe indicates binding to the ERG protein.
- A decrease in the intensity of the shifted band with increasing concentrations of VPC-18005 demonstrates the compound's ability to disrupt the ERG-DNA interaction.[5]





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Figure 2. Workflow for Electrophoretic Mobility Shift Assay (EMSA).

In Vitro Cell Migration and Invasion Assays

These assays assess the functional consequence of ERG inhibition by **VPC-18005** on cancer cell motility.

Methodology (using a real-time cell analysis system):

- Prostate cells (e.g., PNT1B-ERG) are seeded in the upper chamber of a specialized microelectronic sensor-containing plate.
- The lower chamber contains a chemoattractant.
- Cells are treated with VPC-18005 or a control.
- The system continuously monitors the electrical impedance as cells migrate through the microporous membrane separating the chambers.
- The change in impedance is proportional to the number of migrated cells and is recorded as a "cell index."
- A reduction in the normalized cell index in VPC-18005-treated cells compared to controls
 indicates inhibition of migration.[1][4] For invasion assays, the membrane is coated with a
 basement membrane extract (e.g., Matrigel).

Conclusion

The body of evidence strongly supports that the direct molecular target of **VPC-18005** is the ETS domain of the ERG transcription factor. By physically binding to this domain, **VPC-18005** effectively antagonizes ERG's oncogenic functions, primarily by preventing its interaction with DNA and subsequent transcriptional activation of genes that promote metastasis. These findings establish **VPC-18005** as a promising lead compound for the development of therapeutics targeting ERG-positive prostate cancers.



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